4-(benzyloxy)-2-(trifluoromethyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenylmethoxy-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c16-15(17,18)13-8-11(6-7-12(13)14(19)20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAFZNKCCQBFSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Benzyloxy 2 Trifluoromethyl Benzoic Acid
Strategic Approaches to Constructing the Benzoic Acid Core with Trifluoromethyl Substitution
The formation of the 2-(trifluoromethyl)benzoic acid scaffold is a critical step that can be achieved through several synthetic pathways. These methods primarily involve the introduction of a carboxyl group onto a trifluoromethyl-substituted benzene (B151609) ring or the oxidation of a precursor functional group.
Carboxylation reactions provide a direct method for introducing a carboxylic acid group onto an aromatic ring. One common approach involves the lithiation of a trifluoromethyl-substituted aryl halide followed by quenching with carbon dioxide. For instance, the lithiation of an appropriately substituted bromobenzene (B47551) derivative can be followed by carboxylation to yield the desired benzoic acid. While effective, this method requires anhydrous conditions and careful control of stoichiometry to avoid side reactions. beilstein-journals.org
Another approach is the palladium-catalyzed carboxylation of aryl halides or triflates. This method offers milder reaction conditions and greater functional group tolerance compared to organolithium-based methods. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.
| Starting Material | Reagents | Key Conditions | Product | Ref |
| 1-Bromo-4-(benzyloxy)-2-(trifluoromethyl)benzene | 1. n-BuLi, THF; 2. CO2; 3. H3O+ | Anhydrous, low temperature | 4-(Benzyloxy)-2-(trifluoromethyl)benzoic acid | beilstein-journals.org |
| 1-Iodo-4-(benzyloxy)-2-(trifluoromethyl)benzene | Pd(OAc)2, dppf, CO, base | Pressurized CO atmosphere | This compound |
Oxidative methods offer an alternative route to the benzoic acid core, typically starting from a precursor with a methyl or aldehyde group at the C1 position. The oxidation of a toluene (B28343) derivative, such as 4-(benzyloxy)-2-(trifluoromethyl)toluene, can be accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. However, these reagents can sometimes lead to over-oxidation or require harsh reaction conditions. google.comgoogle.comepa.govresearchgate.net
More recent and environmentally benign methods involve catalytic oxidation. For example, the use of transition metal catalysts, such as those based on cobalt or manganese, in the presence of an oxygen source can efficiently convert the methyl group to a carboxylic acid under milder conditions. google.comepa.gov A patent describes a method for synthesizing 2-chloro-4-trifluoromethylbenzoic acid through the atmospheric oxidation of 2-chloro-4-trifluoromethylphenylacetic acid using magnesium acetate (B1210297) and cobalt acetate as catalysts. google.com Similarly, a method for preparing 2-trifluoromethylbenzoic acid involves the hydrolysis and oxidation of 2-trifluoromethyl benzyl (B1604629) dichloride with nitric acid. google.com
Furthermore, photooxidative methods have emerged as a catalyst-free and mild alternative for the conversion of toluene derivatives to benzoic acids. Photoirradiation of a toluene derivative with bromine in a benzotrifluoride-water system can yield the corresponding benzoic acid in good yields. organic-chemistry.org
| Precursor | Oxidizing Agent/Catalyst | Key Conditions | Product | Ref |
| 4-(Benzyloxy)-2-(trifluoromethyl)toluene | KMnO4 | Elevated temperature | This compound | google.comgoogle.com |
| 4-(Benzyloxy)-2-(trifluoromethyl)benzaldehyde | Co(OAc)2, Mn(OAc)2, O2 | Acetic acid, elevated temperature | This compound | chemicalbook.com |
| 4-(Benzyloxy)-2-(trifluoromethyl)toluene | Bromine, Water, Light | Photoirradiation | This compound | organic-chemistry.org |
Methodologies for Introducing the Benzyloxy Functionality
The introduction of the benzyloxy group is typically achieved by the etherification of a corresponding phenol (B47542), in this case, 4-hydroxy-2-(trifluoromethyl)benzoic acid. ossila.com The regioselectivity of this reaction is paramount to ensure the formation of the desired 4-benzyloxy isomer.
Regioselective O-alkylation of 4-hydroxy-2-(trifluoromethyl)benzoic acid is a common strategy. organic-chemistry.org The phenolic hydroxyl group is more nucleophilic than the carboxylic acid proton under basic conditions, allowing for selective alkylation at the oxygen atom of the phenol. The choice of base is critical to deprotonate the phenol without promoting unwanted side reactions, such as esterification of the carboxylic acid. Weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often preferred.
A study on the alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones demonstrated that direct alkylation can lead to a mixture of N- and O-alkylated products, with the ratio depending on the substrate. nih.gov This highlights the importance of carefully selecting reagents and conditions to achieve chemoselective O-alkylation.
The Williamson ether synthesis is a widely employed method for this transformation. It involves the reaction of the sodium or potassium salt of 4-hydroxy-2-(trifluoromethyl)benzoic acid with a benzyl halide, typically benzyl bromide or benzyl chloride. The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) to facilitate the SN2 reaction.
The reactivity of the benzyl halide follows the order benzyl iodide > benzyl bromide > benzyl chloride. The choice of leaving group and reaction temperature can be adjusted to optimize the reaction rate and yield.
| Phenolic Substrate | Benzylating Agent | Base | Solvent | Key Conditions | Product |
| 4-Hydroxy-2-(trifluoromethyl)benzoic acid | Benzyl bromide | K2CO3 | DMF | Room temperature to 60 °C | This compound |
| 4-Hydroxy-2-(trifluoromethyl)benzoic acid | Benzyl chloride | Cs2CO3 | MeCN | Reflux | This compound |
Exploration of Multi-step Synthesis Routes and Process Optimization Studies
A plausible multi-step synthesis could involve:
Protection of the phenolic hydroxyl group: This step might be necessary to prevent side reactions in subsequent steps.
Introduction of the second substituent: This could involve electrophilic aromatic substitution to install a group that can later be converted to the carboxylic acid.
Conversion to the carboxylic acid: This would follow one of the oxidative or carboxylation pathways described in section 2.1.
Introduction of the benzyloxy group: If not already present, this would be achieved via the methods in section 2.2.
Deprotection (if necessary): Removal of any protecting groups.
Process optimization studies focus on improving the efficiency and scalability of the synthesis. beilstein-journals.orgnih.gov This involves a systematic investigation of reaction parameters such as temperature, pressure, catalyst loading, solvent, and reaction time. Design of Experiments (DoE) is a powerful statistical tool used to efficiently explore the reaction space and identify optimal conditions. nih.gov High-throughput screening techniques can be employed to rapidly evaluate a large number of reaction conditions in parallel. beilstein-journals.org The goal of these studies is to develop a robust, cost-effective, and sustainable process for the large-scale production of this compound.
Development of Convergent Synthetic Pathways
A primary convergent strategy is the etherification of a pre-functionalized phenol. The key intermediate, 4-hydroxy-2-(trifluoromethyl)benzoic acid, serves as a versatile building block for this purpose. ossila.com The synthesis couples this phenolic acid with a suitable benzylating agent, such as benzyl bromide, in the presence of a base. This method allows for the late-stage introduction of the benzyloxy group, which is advantageous if various substituted benzyl groups are desired for structure-activity relationship (SAR) studies.
Table 1: Convergent Synthesis via Williamson Ether Synthesis
| Reactant 1 | Reactant 2 | Reagents | Product |
|---|
This table illustrates a common convergent coupling step for the target molecule.
Alternatively, a fragment coupling can be envisioned where a 4-bromo-2-(trifluoromethyl)benzoic acid derivative is coupled with a benzyloxy-containing nucleophile, potentially through a palladium-catalyzed cross-coupling reaction, which will be discussed in a later section. The availability of precursors like 4-bromo-2-(trifluoromethyl)benzoic acid makes it a valuable intermediate for such strategies. chemimpex.com
Catalytic Reactions in the Synthesis of this compound
Catalytic methods are central to modern organic synthesis, offering high efficiency, selectivity, and atom economy. Palladium-catalyzed cross-coupling and catalytic hydrogenation are particularly relevant to the synthesis and modification of the target compound.
Application of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi) in Related Systems
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While direct synthesis of the target molecule via these methods is not widely reported, their application in closely related systems provides a clear blueprint for potential synthetic routes. researchgate.net For example, Suzuki and Negishi couplings have been instrumental in the development of scalable routes to key pharmaceutical intermediates with similar substitution patterns.
In a hypothetical Suzuki coupling approach, 4-bromo-2-(trifluoromethyl)benzoic acid (or its ester) could be coupled with a benzyloxy-substituted boronic acid or ester. Conversely, a 4-(benzyloxy)phenylboronic acid could be coupled with a 2-bromo- or 2-chloro-1-(trifluoromethyl)benzene derivative, followed by the introduction of the carboxylic acid function.
A recent scalable synthesis of an intermediate for the drug Siponimod highlighted the use of both Negishi and Suzuki couplings to connect a trifluoromethylbenzene segment with another fragment. google.com The Negishi coupling utilized an organozinc reagent with a Pd(PtBu₃)₂ catalyst, while the Suzuki route coupled a bromo-trifluoromethyl-benzoic acid with a cyclohexenylboronic acid. google.com These examples demonstrate the feasibility and industrial relevance of such couplings for constructing highly substituted aromatic rings.
Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling in Related Systems
| Coupling Type | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Typical Yield |
|---|---|---|---|---|---|
| Suzuki | 4-Bromo-3-(trifluoromethyl)benzoic acid | Cyclohexenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Not specified google.com |
This table summarizes conditions from the synthesis of a related pharmaceutical intermediate, demonstrating the applicability of these methods.
Catalytic Hydrogenation in Structural Modification
Catalytic hydrogenation is a versatile tool for modifying the structure of this compound, primarily for two distinct purposes: debenzylation and aromatic ring reduction.
Debenzylation: The benzyloxy group is a common protecting group for phenols because it can be readily cleaved by catalytic hydrogenation. Subjecting the title compound to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst typically results in the clean removal of the benzyl group to yield 4-hydroxy-2-(trifluoromethyl)benzoic acid and toluene. This reaction is highly efficient and chemoselective, generally leaving the carboxylic acid and trifluoromethyl groups untouched.
Aromatic Ring Hydrogenation: The reduction of the electron-deficient benzoic acid ring is a more challenging transformation due to the ring's resonance stability and potential catalyst poisoning by the carboxyl group. ysu.edu However, various catalysts have been shown to be effective for the hydrogenation of benzoic acid and its derivatives. chemicalbook.com
Ruthenium (Ru) catalysts , such as Ru/C, are active for the hydrogenation of both the aromatic ring and the carboxylic group. google.com
Palladium (Pd) catalysts tend to hydrogenate only the aromatic ring, showing good selectivity for producing cyclohexanecarboxylic acid derivatives. google.com
Platinum (Pt) catalysts , particularly Pt/TiO₂, have demonstrated very high activity for benzoic acid hydrogenation under relatively mild conditions. ysu.edu
The choice of catalyst and reaction conditions (solvent, temperature, pressure) can be tuned to achieve the desired product, whether it is the fully saturated cyclohexanecarboxylic acid derivative or a partially hydrogenated intermediate. libretexts.org
Table 3: Catalyst Selectivity in Hydrogenation of Benzoic Acid Derivatives
| Catalyst | Primary Product(s) | Reference |
|---|---|---|
| 5% Ru/C | Cyclohexane carboxylic acid and cyclohexyl methanol | google.com |
| 5% Pd/C | Cyclohexane carboxylic acid (100% selectivity) | google.com |
This table highlights the differing chemoselectivity of common hydrogenation catalysts for benzoic acid systems.
Considerations for Scalable Synthesis and Green Chemistry Principles in Process Development
Transitioning a synthetic route from laboratory scale to industrial production introduces significant challenges related to safety, cost, and environmental impact. For compounds like this compound, applying green chemistry principles is essential for developing a sustainable and scalable process.
Green chemistry also emphasizes minimizing waste, often quantified by the Process Mass Intensity (PMI), which is the total mass of input materials (water, solvents, reagents) used to produce a kilogram of the final product. The aforementioned process improvement resulted in an approximate 65% reduction in PMI, showcasing a significant environmental benefit. google.com
Other green chemistry considerations include:
Catalyst Efficiency: Using highly active catalysts at low loadings minimizes metal waste and reduces costs.
Solvent Selection: Prioritizing safer, renewable, and recyclable solvents over hazardous ones (e.g., chlorinated solvents).
Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.
Energy Efficiency: Developing processes that can be run at ambient temperature and pressure to reduce energy consumption.
By integrating these principles, the synthesis of this compound can be made safer, more efficient, and environmentally sustainable for large-scale production.
Comprehensive Spectroscopic and Structural Characterization Techniques for 4 Benzyloxy 2 Trifluoromethyl Benzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for identifying the types and numbers of hydrogen and carbon atoms in a molecule.
In the ¹H NMR spectrum of 4-(benzyloxy)-2-(trifluoromethyl)benzoic acid, distinct signals corresponding to the aromatic protons of both the benzoic acid and benzyl (B1604629) groups, as well as the methylene (B1212753) protons of the benzyl group, are observed. The chemical shifts (δ) are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating benzyloxy group. For the closely related compound, 4-(trifluoromethyl)benzoic acid, the aromatic protons typically appear as a set of doublets in the downfield region (around 7.7-8.2 ppm) due to the strong deshielding effect of the trifluoromethyl and carboxylic acid groups. chemicalbook.com The introduction of the benzyloxy group at the 4-position is expected to shift the signals of the adjacent protons upfield. The five protons of the benzyl group's phenyl ring typically appear in the 7.3-7.5 ppm range, while the methylene (-CH₂-) protons of the benzyloxy group would present a characteristic singlet peak, usually around 5.2 ppm.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For a similar structure, 4-(trifluoromethyl)benzoic acid, the carboxyl carbon appears significantly downfield (around 167 ppm). rsc.org The carbon atom attached to the trifluoromethyl group is observed as a quartet due to C-F coupling. The trifluoromethyl carbon itself also appears as a quartet. The aromatic carbons show a complex pattern of signals, with their chemical shifts determined by the electronic effects of the substituents. The benzyloxy group would introduce additional signals for its phenyl and methylene carbons. Due to symmetry in monosubstituted benzene (B151609) rings, certain pairs of carbon atoms can be chemically equivalent, leading to fewer signals than the total number of carbon atoms. docbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Benzoic Acid Protons | 7.0 - 8.2 | m |
| Benzyl Phenyl Protons | 7.3 - 7.5 | m |
| Benzyl Methylene (-CH₂-) | ~5.2 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (C=O) | ~167 |
| Aromatic (C-O) | ~160 |
| Aromatic (C-CF₃) | ~135 (q) |
| Aromatic (CH) | 115 - 135 |
| Trifluoromethyl (CF₃) | ~123 (q) |
Application of ¹⁹F NMR for Trifluoromethyl Group Probing
¹⁹F NMR is a highly sensitive technique specifically used for detecting fluorine atoms. huji.ac.il It is particularly valuable for compounds containing trifluoromethyl groups, as the ¹⁹F chemical shift is highly sensitive to the electronic environment. nih.gov The trifluoromethyl group in this compound would produce a singlet in the ¹⁹F NMR spectrum, as there are no adjacent fluorine atoms to cause splitting. The chemical shift of this signal, typically in the range of -60 to -65 ppm relative to a standard like CFCl₃, can confirm the presence and electronic nature of the CF₃ group. ucsb.edu This sensitivity makes ¹⁹F NMR an excellent tool for monitoring chemical transformations involving the trifluoromethyl moiety.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) in Connectivity Assignment
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, which is essential for assembling the complete molecular structure. youtube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons on both the benzoic acid and benzyl rings, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is invaluable for assigning carbon signals based on their attached, and usually more easily assigned, protons. For instance, the methylene proton signal would show a cross-peak with the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). columbia.edu This technique is powerful for connecting different fragments of the molecule. For example, HMBC could show a correlation from the methylene protons of the benzyloxy group to the aromatic carbon at the 4-position (C4), confirming the location of the benzyloxy substituent. It could also link the aromatic protons to the carboxylic carbon, piecing together the entire benzoic acid framework. researchgate.net
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₅H₁₁F₃O₃), the exact mass can be calculated. An HRMS measurement that matches this calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Studies
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and fragile molecules like carboxylic acids. nih.gov In ESI-MS, the sample is ionized directly from solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov
For this compound, analysis in negative ion mode ESI-MS would be expected to show a prominent peak for the deprotonated molecule at an m/z corresponding to the molecular weight minus the mass of a proton. Studies on substituted benzoic acids show that the efficiency of forming the [M-H]⁻ ion is influenced by the acidity of the compound. nih.gov Further fragmentation of this ion by increasing the collision energy (MS/MS) can provide structural information. A characteristic fragmentation pathway for benzoic acids is the loss of CO₂ from the deprotonated molecule. swansea.ac.ukmassbank.eu
Table 3: Summary of Key Spectroscopic and Spectrometric Data
| Technique | Information Obtained | Expected Key Features for this compound |
|---|---|---|
| ¹H NMR | Proton environments and adjacencies | Signals for aromatic protons, a singlet for benzyl CH₂, and a broad singlet for the COOH proton. |
| ¹³C NMR | Unique carbon environments | Signals for carboxyl, aromatic, trifluoromethyl, and methylene carbons. Quartets for CF₃ and C-CF₃. |
| ¹⁹F NMR | Presence and environment of fluorine | A single peak around -60 to -65 ppm confirming the CF₃ group. |
| 2D NMR (COSY, HSQC, HMBC) | Atomic connectivity (¹H-¹H, ¹H-¹³C) | Correlation cross-peaks establishing the entire molecular framework and substituent positions. |
| HRMS | Accurate mass and elemental formula | A precise m/z value confirming the molecular formula C₁₅H₁₁F₃O₃. |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the FT-IR spectrum is expected to exhibit distinct absorption bands corresponding to its carboxylic acid, trifluoromethyl, benzyloxy, and aromatic moieties.
The most characteristic absorption for a carboxylic acid is the broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups, forming dimeric structures. Another key feature is the intense carbonyl (C=O) stretching vibration, which for aromatic carboxylic acids, is generally observed between 1700 and 1680 cm⁻¹. The position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.
The presence of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing group, will give rise to strong absorption bands typically in the 1350-1100 cm⁻¹ region due to C-F stretching vibrations. The benzyloxy group (-OCH₂Ph) will be identifiable by C-O stretching vibrations. The aryl ether C-O stretching is expected to appear around 1250 cm⁻¹, while the alkyl C-O stretch will be near 1050 cm⁻¹. Furthermore, C-H stretching vibrations of the aromatic rings are anticipated in the 3100-3000 cm⁻¹ range, and C-H stretching of the methylene (-CH₂-) group in the benzyloxy moiety will likely be observed between 2950 and 2850 cm⁻¹.
The substitution pattern on the benzene ring will also be reflected in the "fingerprint" region of the spectrum (below 1500 cm⁻¹), with characteristic C-H out-of-plane bending vibrations providing information about the trisubstituted aromatic ring.
Table 1: Expected Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700 - 1680 | Strong |
| Trifluoromethyl | C-F stretch | 1350 - 1100 | Strong |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |
| Benzyl Group | C-H stretch (CH₂) | 2950 - 2850 | Medium |
| Aryl Ether | C-O stretch | ~1250 | Strong |
| Alkyl Ether | C-O stretch | ~1050 | Strong |
X-ray Crystallography for Solid-State Molecular Architecture Determination (by analogy with related compounds)
Furthermore, π-stacking interactions between the aromatic rings are anticipated. These can occur between the trifluoromethyl-substituted benzoic acid rings or between the benzyl rings of the benzyloxy groups of adjacent molecules. The specific nature of these interactions (e.g., face-to-face or offset) will depend on the steric and electronic demands of the substituents. In some related benzamide (B126) structures, weak offset π–π interactions have been observed. researchgate.net
The conformation of this compound in the solid state will be a balance between minimizing steric hindrance and maximizing favorable intermolecular interactions. The trifluoromethyl group at the ortho position to the carboxylic acid is expected to cause significant steric strain. This steric hindrance will likely force the carboxylic acid group to rotate out of the plane of the aromatic ring. iucr.org A similar effect is observed in 4-nitro-2-(trifluoromethyl)benzoic acid, where the carboxylic acid group is twisted relative to the benzene ring. iucr.orgresearchgate.net
Table 2: Summary of Expected Crystallographic Features for this compound
| Structural Feature | Expected Observation (by analogy) |
| Primary Supramolecular Synthon | Centrosymmetric O-H···O hydrogen-bonded carboxylic acid dimers. nih.govresearchgate.net |
| Other Intermolecular Interactions | π-π stacking between aromatic rings, potential weak C-F···H or C-F···π interactions. researchgate.net |
| Carboxylic Acid Conformation | Twisted out of the plane of the aromatic ring due to steric hindrance from the ortho-trifluoromethyl group. iucr.org |
| Benzyloxy Group Conformation | Non-coplanar arrangement of the two aromatic rings, with a significant dihedral angle. nih.gov |
Chemical Reactivity and Derivatization Strategies for 4 Benzyloxy 2 Trifluoromethyl Benzoic Acid
Transformations at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for chemical modification, offering pathways to esters, amides, and acyl halides, which serve as crucial intermediates for further synthetic elaborations.
Esterification of the carboxylic acid moiety of 4-(benzyloxy)-2-(trifluoromethyl)benzoic acid is a common strategy to produce synthetic intermediates or to design prodrugs with modified physicochemical properties. The direct esterification with alcohols can be achieved under acidic catalysis. researchgate.net This transformation masks the polar carboxylic acid group, which can enhance properties like membrane permeability.
In prodrug design, esterification is a widely used approach to improve the solubility or lipophilicity of a parent drug. nih.gov For instance, creating ester prodrugs of compounds with poor water solubility can significantly enhance their bioavailability. nih.gov The ester linkage is designed to be cleaved in vivo by metabolic enzymes, such as esterases, to release the active carboxylic acid. An example of this strategy involved creating a para-acetoxybenzyl ester prodrug of a hydroxamate-based inhibitor to improve its oral pharmacokinetics. nih.gov Similarly, this compound can be esterified with various alcohols to modulate its properties for specific applications.
Common methods for esterification include:
Fischer-Speier Esterification: Reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid.
Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt followed by reaction with an alkyl halide.
Carbodiimide-mediated coupling: Using reagents like N,N′-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid for reaction with an alcohol.
The following table summarizes representative esterification reactions applicable to benzoic acid derivatives.
| Reaction Name | Reagents | Purpose |
| Fischer-Speier Esterification | Alcohol, H₂SO₄ (catalyst) | Direct synthesis of simple alkyl esters. |
| Alkylation of Carboxylate | Base (e.g., NaH), Alkyl Halide (e.g., R-Br) | Formation of esters under basic conditions. |
| DCC Coupling | Alcohol, DCC, DMAP (catalyst) | Mild conditions for forming complex esters. |
This table is generated based on general organic chemistry principles and the cited sources.
The conversion of the carboxylic acid to an amide is a fundamental transformation for building more complex molecular structures, including peptides. Direct amidation by heating a carboxylic acid with an amine is possible but often requires harsh conditions. More commonly, the carboxylic acid is activated in situ using coupling reagents. rsc.org
A variety of modern coupling reagents facilitate amide bond formation under mild conditions, minimizing side reactions and racemization, which is particularly crucial in peptide synthesis. bachem.comrsc.org These reagents convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the amino group of another molecule. bachem.com
Common classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used, often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. luxembourg-bio.com
Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient and have become standard in solid-phase peptide synthesis. sigmaaldrich.com These reagents form activated OBt or OAt esters, which are highly reactive. sigmaaldrich.com
A general method for amidation involves reacting the carboxylic acid with an amine in the presence of a coupling reagent and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). acs.org For example, 4-(benzyloxy)benzoic acid has been successfully converted to its corresponding N-acylisoindoline-1,3-dione using triphenylphosphine (B44618) and N-chlorophthalimide. acs.org
The table below outlines common peptide coupling reagents and their characteristics.
| Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, EDC | Widely used; EDC produces a water-soluble urea (B33335) byproduct. |
| Phosphonium Salts | BOP, PyBOP | High efficiency; does not cause guanidinylation of the N-terminal amino group. sigmaaldrich.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Very fast reaction rates; HATU is particularly effective for difficult couplings. sigmaaldrich.com |
This table is generated based on information from the cited sources. luxembourg-bio.comsigmaaldrich.com
Acyl halides, particularly acyl chlorides, are highly reactive derivatives of carboxylic acids used in a variety of acylation reactions. They are typically synthesized by treating the carboxylic acid with a halogenating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).
The synthesis of 4-(trifluoromethyl)benzoyl chloride from 4-(trifluoromethyl)benzoic acid is a well-established procedure, indicating that the trifluoromethyl group is stable to these reaction conditions. nih.gov Similarly, this compound can be converted to the corresponding acyl chloride. The resulting 4-(benzyloxy)-2-(trifluoromethyl)benzoyl chloride is a versatile intermediate that can react readily with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and arenes (in Friedel-Crafts acylation), to create new carbon-carbon and carbon-heteroatom bonds. rsc.org Recently, methods have also been developed for the direct synthesis of acyl fluorides from carboxylic acids using reagents like 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF₃). nih.gov
The table below lists common reagents for acyl halide formation.
| Reagent | Product | Byproducts | Notes |
| Thionyl Chloride (SOCl₂) | Acyl Chloride | SO₂, HCl (gaseous) | Common and effective; volatile byproducts are easily removed. |
| Oxalyl Chloride ((COCl)₂) | Acyl Chloride | CO₂, CO, HCl (gaseous) | Milder conditions than SOCl₂; often used with a DMF catalyst. |
| Phosphorus Pentachloride (PCl₅) | Acyl Chloride | POCl₃, HCl | Solid reagent; POCl₃ has a high boiling point and can be difficult to remove. |
This table is generated based on general organic chemistry principles.
Reactivity and Modifications of the Benzyloxy Group
The benzyloxy group serves as a protecting group for the phenolic oxygen and also presents a site for further chemical modification through cleavage or substitution on its own phenyl ring.
The benzyl (B1604629) ether is a widely used protecting group for hydroxyl functions in organic synthesis because of its stability to a range of reaction conditions and its susceptibility to selective removal. organic-chemistry.org The cleavage of the benzyl ether in this compound would unmask the corresponding phenol (B47542), 4-hydroxy-2-(trifluoromethyl)benzoic acid.
The most common method for debenzylation is catalytic hydrogenolysis. youtube.com This reaction involves treating the benzyl ether with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is clean, high-yielding, and proceeds under mild conditions, with toluene (B28343) being the byproduct. youtube.com This method is advantageous because it allows for the selective cleavage of a benzyl ether without affecting other ether types that may be present in the molecule. youtube.com
Alternative methods for benzyl ether cleavage are employed when other functional groups in the molecule are sensitive to hydrogenation. These include:
Lewis Acids: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) or its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) can effectively cleave benzyl ethers under mild conditions, tolerating a variety of other functional groups. organic-chemistry.org
Strong Acids: Reagents such as HBr can cleave benzyl ethers, although this method is limited to substrates that are stable to strong acidic conditions. organic-chemistry.org
Oxidative Cleavage: Oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for electron-rich benzyl ethers such as the p-methoxybenzyl (PMB) ether. organic-chemistry.org
The table below compares common debenzylation methods.
| Method | Reagents | Conditions | Advantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild temperature and pressure | High selectivity, clean reaction. youtube.com |
| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild, often low temperature | Tolerates many other functional groups. organic-chemistry.org |
| Oxidative Cleavage | DDQ | Mild, often room temperature | Useful for electron-rich benzyl systems. organic-chemistry.org |
This table is generated based on information from the cited sources.
The phenyl ring of the benzyloxy group is susceptible to electrophilic aromatic substitution (EAS). The ether oxygen is an activating group, donating electron density to the ring through resonance. libretexts.org This makes the ring more nucleophilic and reactive towards electrophiles than benzene (B151609) itself. The oxygen atom directs incoming electrophiles to the ortho and para positions. uci.edu
Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur on the benzyloxy phenyl ring, primarily at the positions ortho and para to the ether linkage. libretexts.org The specific outcome would depend on the reaction conditions and the steric hindrance posed by the rest of the molecule.
In contrast, the benzyloxy phenyl ring is generally not reactive towards nucleophilic aromatic substitution (SNAr). SNAr reactions typically require an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂). quora.com Since the ether oxygen is an electron-donating group, it deactivates the ring towards nucleophilic attack. Consequently, modifications to this ring are predominantly achieved through electrophilic pathways.
Influence and Chemical Stability of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a unique substituent in organic chemistry, imparting significant and distinct properties to molecules in which it is incorporated. Its influence on the chemical reactivity and stability of this compound is profound, stemming from the inherent characteristics of the carbon-fluorine bond.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in structural organic chemistry. nih.gov This is a consequence of the high electronegativity of the three fluorine atoms, which exert a strong negative inductive effect (-I) on the aromatic ring. nih.govquora.com Unlike many other substituents, the -CF₃ group has no significant resonance effect. quora.com This potent electron withdrawal deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. mdpi.com
In the context of this compound, the aromatic ring is substituted with three groups possessing competing electronic effects:
Carboxylic acid (-COOH) at C1: A deactivating, meta-directing group.
Trifluoromethyl (-CF₃) at C2: A strongly deactivating, meta-directing group. libretexts.org
Benzyloxy (-OCH₂Ph) at C4: An activating, ortho, para-directing group due to the resonance donation (+R) of the oxygen lone pairs, which outweighs its weak inductive withdrawal (-I).
| Substituent | Position on Benzoic Acid Ring | Electronic Effect | Influence on Aromatic Ring | Directing Effect (for Electrophilic Substitution) |
|---|---|---|---|---|
| -COOH | 1 | -I, -R (Deactivating) | Decreases electron density | Meta |
| -CF₃ | 2 | -I (Strongly Deactivating) | Strongly decreases electron density | Meta |
| -OCH₂Ph | 4 | +R, -I (Activating) | Increases electron density, especially at ortho/para positions | Ortho, Para |
A hallmark of the trifluoromethyl group is its exceptional stability. mdpi.com This robustness is attributed to the strength of the carbon-fluorine bond, which is the strongest single bond to carbon. nih.gov As a result, the -CF₃ group is highly resistant to a wide range of chemical conditions, including thermal and photochemical degradation. mdpi.com It is generally inert to attack by common acids, bases, and oxidizing or reducing agents. beilstein-journals.org
This high stability makes the -CF₃ group a reliable fixture in multi-step syntheses, as it can be carried through various reaction sequences without modification. However, its stability is not absolute. Under specific, often vigorous, conditions, the C-F bonds can be cleaved. Research has shown that selective activation and transformation of a single C-F bond in a trifluoromethyl group is possible. For instance, palladium and copper catalyst systems have been developed for the selective reduction of ArCF₃ to ArCF₂H under relatively mild conditions. nih.govrsc.orgrsc.org Furthermore, hydrolysis of trifluoromethyl groups on an aromatic ring to a carboxylic acid has been observed under drastic reaction conditions, such as very high temperatures in the presence of trace amounts of water. acs.org
| Bond | Typical Bond Dissociation Energy (kcal/mol) | General Chemical Stability | Conditions for Transformation |
|---|---|---|---|
| Aryl C-CF₃ | High | Very high; resistant to most common reagents | Transition metal catalysis (e.g., Pd/Cu); Superacids; High temperatures |
| F₂C-F | ~128 | Extremely high | Harsh reducing or hydrolytic conditions |
| Aryl C-H | ~111 | Moderate | Electrophilic substitution; Radical reactions; Organometallic activation |
Investigations into Regioselectivity and Stereoselectivity in Synthetic Modifications
The substituents on the this compound ring exert strong control over the regioselectivity of further synthetic modifications. The powerful electronic properties of the trifluoromethyl group can also play a crucial role in directing the stereochemical outcome of reactions involving adjacent functional groups. nih.gov
For electrophilic aromatic substitution on the ring, the directing effects of the existing groups are paramount. The benzyloxy group at C4 strongly directs incoming electrophiles to positions C3 and C5. The carboxylic acid at C1 also directs to C3 and C5. The trifluoromethyl group at C2 directs to C6. The concerted directing effect towards C3 and C5 by the two most influential groups (-OCH₂Ph and -COOH), combined with the activation provided by the benzyloxy group, makes these positions the most probable sites for electrophilic attack. However, the steric bulk of the ortho -CF₃ group may influence the relative reactivity of the C3 versus the C5 position.
While specific stereoselectivity studies on this compound are not widely documented, research on related trifluoromethyl-containing aromatic compounds demonstrates that high levels of stereocontrol are achievable. The -CF₃ group's steric and electronic presence can significantly influence the facial selectivity of attacks on nearby prochiral centers. For example, asymmetric reactions involving aryl trifluoromethyl diazo compounds, such as copper(I)-catalyzed Si-H insertions, have been shown to proceed with high enantioselectivity (er values up to 98:2). acs.org Similarly, stereodivergent strategies have been successfully employed to synthesize β-aryl-β-trifluoromethyl amino acid derivatives with excellent stereoselectivity by leveraging cinchona-derived catalysts. nih.gov These findings suggest that derivatization of the carboxylic acid moiety of this compound, for instance, by forming an amide with a chiral amine or an ester with a chiral alcohol, could serve as a handle for highly stereoselective transformations on side chains or other appended groups. The inherent stability of the trifluoromethyl group ensures its compatibility with a wide range of catalytic asymmetric reaction conditions. rsc.org
Strategic Applications of 4 Benzyloxy 2 Trifluoromethyl Benzoic Acid As a Key Synthetic Intermediate
Integration into the Synthesis of Complex Organic Molecules
The structural features of 4-(benzyloxy)-2-(trifluoromethyl)benzoic acid make it a versatile precursor for elaborate organic structures, particularly in the pharmaceutical sector.
The core structure of this compound is related to motifs found in significant active pharmaceutical ingredients. Specifically, the trifluoromethylbenzyl ether portion is a key component in sphingosine-1-phosphate (S1P) receptor modulators. While direct synthetic routes for the approved drug Siponimod often utilize precursors like (E)-1-(4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid, the fundamental benzoic acid scaffold is instrumental in developing analogues and related compounds within this therapeutic class. chemicalbook.comgoogle.comnewdrugapprovals.orggoogle.com Its carboxylic acid group provides a convenient handle for amide bond formation or other coupling reactions necessary to build the final API structure. The trifluoromethyl group often enhances binding affinity and improves pharmacokinetic properties such as metabolic stability.
The reactivity of the carboxylic acid function allows this compound to be readily incorporated into a wide array of molecular frameworks. It can be used in reactions that form larger carbocyclic systems or, more commonly, in the synthesis of various heterocyclic structures. For example, its conversion into chalcone-based structures serves as a pathway to flavonoid-type heterocycles. sci-hub.senih.gov Furthermore, the carboxylic acid can undergo condensation reactions with ortho-disubstituted aromatic rings, such as o-phenylenediamines, to form important heterocyclic systems like benzimidazoles. nih.govorganic-chemistry.org This versatility makes it a foundational element for creating libraries of compounds with diverse and complex scaffolds for screening and drug discovery programs. The benzyloxy and trifluoromethyl groups provide distinct functionalities that can be used to probe interactions within biological targets. nih.gov
Design and Chemical Synthesis of Novel Derivatives for Structure-Activity Relationship (SAR) Investigations
The true utility of this compound is highlighted in its application for SAR studies, where systematic structural modifications are made to a lead compound to optimize its biological activity.
Siponimod (BAF-312) is a selective modulator of S1P receptors S1P1 and S1P5 and is used in the treatment of multiple sclerosis. newdrugapprovals.orgnih.gov The discovery of Siponimod involved extensive structure-activity relationship studies to optimize potency and selectivity. nih.gov In such research, building blocks like this compound and its derivatives are crucial for synthesizing a library of analogues. By modifying the benzyloxy group or altering the substitution on the benzoic acid ring, researchers can systematically probe the binding pocket of the S1P receptor. These studies help to elucidate the key interactions responsible for the drug's efficacy and to develop next-generation modulators with improved profiles. nih.gov
Recent research has identified the 4-benzyloxy benzoic acid scaffold as a key contributor to the selectivity of novel agonists for the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov PPARα is a primary target for treating hyperlipidemia. sci-hub.se Scientists have synthesized and evaluated a series of novel 4-benzyloxy chalcone (B49325) fibrate hybrids as new PPARα agonists. sci-hub.senih.gov In these studies, the 4-benzyloxy moiety is designed to interact with the hydrophobic region of the receptor's binding site, while the carboxylic acid terminal binds to key amino acid residues. sci-hub.se This research led to the identification of potent compounds, demonstrating the value of this scaffold in developing new therapeutic agents. sci-hub.senih.gov
| Compound | Description | PPARα Agonistic Activity (Emax %) | Potency (EC50 µM) |
| Fenofibric Acid | Reference Drug | 100% | 23.22 µM |
| 10a | 2-propanoic acid derivative | 50.80% | 8.9 µM |
| 10i | 2-butanoic acid congener | 90.55% | 25.0 µM |
This table presents key findings from in vitro evaluations of novel PPARα agonists derived from the 4-benzyloxy scaffold, as reported in scientific literature. sci-hub.se
Molecular docking simulations have been used to understand the binding patterns of these newly synthesized compounds within the PPARα active site, helping to rationalize their promising activity. sci-hub.se
The benzimidazole (B57391) ring is a privileged scaffold in medicinal chemistry, found in numerous drugs with a wide range of biological activities. ijpsm.com A standard and effective method for synthesizing 2-substituted benzimidazoles involves the condensation of a carboxylic acid with an o-phenylenediamine. organic-chemistry.orgijrar.org In this context, this compound is an ideal starting material. By reacting it with various substituted o-phenylenediamines, a diverse library of novel benzimidazole-containing structures can be generated. The resulting molecules incorporate the trifluoromethylphenyl and benzyloxy groups at the 2-position of the benzimidazole core, providing unique structures for biological screening and SAR studies in various therapeutic areas, such as antimicrobial or anticancer research. ijpsm.com
Potential in Chiral Synthesis and as Chiral Derivatizing Agents (by extrapolation from related compounds)
The utility of a chemical compound in chiral synthesis, particularly as a chiral derivatizing agent (CDA), often hinges on specific structural features that allow for discernible interactions with enantiomers. While direct experimental data on the application of this compound in this context is not extensively documented in publicly available research, its potential can be reasonably extrapolated from the well-studied behaviors of structurally analogous compounds. The presence of a trifluoromethyl group (-CF3) ortho to a carboxylic acid on a benzene (B151609) ring is a key structural motif it shares with other established chiral derivatizing agents.
Analysis of related trifluoromethyl-containing aromatic acids reveals their significant utility in the stereochemical analysis of chiral molecules, such as alcohols and amines. A notable example is the axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA), which has been successfully employed as a CDA to determine the absolute configuration of α-chiral primary amines and secondary alcohols. nih.govacs.org The operational principle of such agents involves the formation of diastereomeric esters or amides with the chiral analyte. The distinct magnetic environments created by the CDA's structure lead to differential shielding or deshielding of the analyte's protons, resulting in separated signals in proton nuclear magnetic resonance (¹H NMR) spectroscopy. The difference in chemical shifts (Δδ) between the diastereomers can then be used to assign the absolute configuration of the chiral center. nih.govnih.gov
The effectiveness of TBBA as a CDA is attributed to its stable atropisomers and the significant chemical shift differences (ΔδPM) it induces, which are often larger than those produced by conventional agents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). nih.govresearchgate.net The trifluoromethyl group in these agents plays a crucial role in creating a distinct electronic and steric environment, which enhances the resolution of NMR signals for the resulting diastereomers. nih.gov
The general methodology for using such an agent would involve the reaction of this compound with a racemic or enantiomerically enriched chiral alcohol or amine to form two diastereomers. Subsequent ¹H NMR analysis would focus on the protons adjacent to the newly formed stereocenter. A simplified conformational model, analogous to those developed for agents like TBBA, would be proposed to correlate the observed chemical shift differences (Δδ) with the absolute configuration of the analyte. nih.govresearchgate.net
The potential of this compound can be benchmarked against existing trifluoromethyl-containing CDAs. The table below summarizes key characteristics of related agents, providing a framework for the anticipated performance of this compound.
| Chiral Derivatizing Agent | Abbreviation | Typical Analytes | Key Structural Feature | Basis of Differentiation |
|---|---|---|---|---|
| α-Methoxy-α-trifluoromethylphenylacetic acid | MTPA (Mosher's Acid) | Alcohols, Amines | CF3 group α to carboxyl | Anisotropic effect of the phenyl group in preferred conformations |
| 2-(2-(Trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid | TBBA | Primary Amines, Secondary Alcohols, β-chiral aminoalcohols | Axially chiral, CF3-benzimidazole moiety | Shielding effect of the benzimidazole group, leading to large Δδ values nih.govnih.gov |
| This compound | - | (Predicted) Alcohols, Amines | CF3 group ortho to carboxyl | (Predicted) Anisotropic effect of the benzyloxy-phenyl ring system |
The research on TBBA has shown that factors like hydrogen bonding and steric hindrance are critical in defining the conformational model and ensuring a reliable assignment of absolute configuration. nih.govresearchgate.net Similar considerations would be paramount in developing a protocol for this compound as a CDA. The benzyloxy group, being relatively bulky, could provide the necessary steric hindrance to create a well-defined conformational preference in the diastereomeric derivatives, which is essential for consistent and predictable NMR spectral differences. Further research involving the synthesis of diastereomeric esters and amides of this compound with known chiral substrates would be required to validate its efficacy and establish a reliable model for stereochemical assignment.
Theoretical and Computational Chemistry Studies of 4 Benzyloxy 2 Trifluoromethyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and molecular properties of complex organic molecules like 4-(benzyloxy)-2-(trifluoromethyl)benzoic acid. While specific DFT studies on this exact molecule are not prevalent in the literature, extensive research on substituted benzoic acids allows for a detailed theoretical characterization. nih.gov
The electronic properties of this compound are primarily governed by the interplay of its three functional groups: the electron-withdrawing carboxylic acid (-COOH) and trifluoromethyl (-CF3) groups, and the benzyloxy group (-OCH2Ph), which can exhibit both inductive electron-withdrawing and resonance electron-donating effects.
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.comyoutube.com This effect significantly lowers the electron density of the aromatic ring, influencing its reactivity and acidity. DFT calculations on similar molecules show that the -CF3 group enhances the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through inductive effects. nih.gov This is reflected in a lower pKa value compared to unsubstituted benzoic acid.
The benzyloxy group, attached to the ring via an oxygen atom, introduces more complex electronic effects. The oxygen's lone pairs can be delocalized into the aromatic π-system, an electron-donating resonance effect (+R). Simultaneously, the oxygen's electronegativity exerts an electron-withdrawing inductive effect (-I). In systems like 4-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations at the B3LYP/6–311+ G(d,p) level have been used to analyze the molecular structure, bond parameters, and frontier molecular orbitals. iucr.orgnih.gov
Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy and benzoic acid rings, while the LUMO would likely be distributed over the electron-deficient trifluoromethyl-substituted ring. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and stability. For the related 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the calculated HOMO–LUMO energy gap is 4.3337 eV. iucr.orgnih.gov
Molecular Electrostatic Potential (MEP) maps are also valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In this compound, the MEP would show the most negative potential (red/yellow regions) around the carboxylic oxygen atoms, indicating their susceptibility to electrophilic attack and involvement in hydrogen bonding. The most positive potential (blue regions) would be expected around the acidic proton of the carboxyl group and the hydrogen atoms of the benzene (B151609) rings.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic | Rationale |
| Acidity (pKa) | Lower than benzoic acid | The strong electron-withdrawing -CF3 group stabilizes the carboxylate anion. nih.gov |
| HOMO Energy | Relatively high, localized on the benzyloxy moiety and the benzene ring. | The benzyloxy group is electron-donating via resonance. |
| LUMO Energy | Relatively low, localized on the carboxylic acid and trifluoromethyl-substituted ring. | The -CF3 and -COOH groups are strongly electron-withdrawing. |
| HOMO-LUMO Gap | Moderate, indicating significant chemical stability. | Based on calculations for similar complex aromatic carboxylic acids like 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid which has a gap of 4.3337 eV. iucr.orgnih.gov |
| Dipole Moment | Significant, due to the cumulative effect of the polar -COOH, -CF3, and C-O-C ether linkage. | All major functional groups possess significant bond dipoles. |
| MEP Negative Region | Concentrated on the oxygen atoms of the carboxyl group. | These atoms are the primary sites for hydrogen bonding and electrophilic attack. |
Conformational Analysis and Potential Energy Surface Exploration
The conformational landscape of this compound is complex, defined by the rotational freedom around several key single bonds. Exploration of the potential energy surface (PES) is essential to identify the most stable conformers and the energy barriers separating them.
A critical conformational feature arises from the steric hindrance between the ortho-trifluoromethyl group and the adjacent carboxylic acid group. Studies on related 2-trifluoromethyl substituted compounds, such as aldehydes and ketones, have shown that the bulky -CF3 group forces the adjacent functional group to rotate out of the plane of the aromatic ring to minimize steric repulsion. scilit.com Therefore, in the lowest energy conformer of this compound, the carboxylic acid group is expected to be significantly twisted with respect to the benzene ring. This twisting disrupts the π-conjugation between the carboxyl group and the ring, which has implications for the molecule's electronic properties.
Further conformational flexibility is introduced by the benzyloxy group, involving rotation around the C(aryl)-O and O-CH2 bonds. For 4-(benzyloxy)benzoic acid, the linking C(aryl)—O—CH2—C(aryl) bond has been observed to adopt an anti-conformation with a torsion angle of -171.59°. nih.gov A similar extended, zig-zag conformation is likely to be favored in this compound to minimize steric clashes. Research on trifluoromethoxybenzenes has shown that the -OCF3 group is typically not in the plane of the phenyl ring, suggesting that fluorinated ether linkages prefer non-planar arrangements. nih.gov
A full exploration of the potential energy surface would involve systematically varying the key dihedral angles:
τ1 (C-C-C=O): Defines the rotation of the carboxylic acid group relative to the benzene ring. The PES is expected to show a deep minimum at a non-zero angle due to steric hindrance from the -CF3 group.
τ2 (C-C-O-C): Defines the rotation around the aryl-ether oxygen bond.
τ3 (C-O-C-C): Defines the rotation around the ether oxygen-methylene bond.
Computational methods, such as relaxed PES scans at a DFT level of theory, would be employed to map out these conformational changes. The results would identify global and local energy minima, representing stable and metastable conformers, respectively, along with the transition states that connect them. For similar molecules like o-toluic acid, potential energy curves have been calculated along the "rocking" coordinate of the carboxylic acid group to understand its dynamics. researchgate.net
Computational Studies of Intermolecular Interactions and Crystal Packing
The solid-state structure of this compound is determined by a complex interplay of intermolecular interactions. Computational studies, including Hirshfeld surface analysis and energy framework calculations, can provide quantitative insight into the forces governing crystal packing.
The most dominant interaction in the crystal structure of benzoic acids is the formation of centrosymmetric dimers through strong O—H⋯O hydrogen bonds between the carboxylic acid groups. nih.govresearchgate.net This typically results in a robust R2(2)(8) graph-set motif. It is highly probable that this compound will also form these characteristic dimers in the solid state.
The benzyloxy group provides sites for C—H⋯O and C—H⋯π interactions. Hirshfeld surface analysis performed on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid revealed that the major contributions to crystal packing are from H⋯H (39.7%), C⋯H (39.0%), and O⋯H (18.0%) contacts. iucr.orgnih.gov A similar distribution of contacts is expected for the title compound.
Energy framework calculations can further dissect the nature and magnitude of the intermolecular forces. These calculations typically show that dispersion forces are the most significant contributor to the total stabilization energy in the crystal lattice of large aromatic molecules, followed by electrostatic interactions. iucr.orgnih.gov
Table 2: Predicted Intermolecular Interactions and Crystal Packing Contributions
| Interaction Type | Description | Predicted Contribution to Crystal Packing |
| O—H⋯O Hydrogen Bond | Strong interaction forming centrosymmetric dimers between carboxylic acid groups. nih.gov | High (Primary driving force for packing) |
| H⋯H Contacts | van der Waals interactions between hydrogen atoms on the peripheries of the molecules. | High (Largest surface area contribution) |
| C⋯H/H⋯C Contacts | Includes C—H⋯π interactions involving the aromatic rings. | High (Significant contribution) |
| O⋯H/H⋯O Contacts | Weaker hydrogen bonds involving the ether oxygen and C-H donors. | Moderate |
| π-π Stacking | Stacking of aromatic rings, potentially enhanced by the trifluoromethyl group. nih.gov | Moderate |
| C—H⋯F Interactions | Weak hydrogen bonds involving the fluorine atoms as acceptors. researchgate.net | Low |
Mechanistic Investigations of Key Synthetic Transformations
A plausible synthetic route to this compound involves a two-step process starting from a commercially available precursor, 4-hydroxy-2-(trifluoromethyl)benzoic acid.
Step 1: Williamson Ether Synthesis (Benzylation)
The first key transformation is the benzylation of the phenolic hydroxyl group. This is typically achieved through a Williamson ether synthesis.
Reaction: 4-hydroxy-2-(trifluoromethyl)benzoic acid reacts with a benzyl (B1604629) halide (e.g., benzyl bromide, C6H5CH2Br) in the presence of a base (e.g., potassium carbonate, K2CO3) and a polar aprotic solvent (e.g., acetone (B3395972) or DMF).
Mechanism: The mechanism is a classic bimolecular nucleophilic substitution (SN2).
Deprotonation: The base, K2CO3, deprotonates the most acidic proton. In this case, both the carboxylic acid and the phenol (B47542) are acidic. The carboxylic acid proton (pKa ~4) is significantly more acidic than the phenolic proton (pKa ~10). However, to selectively alkylate the phenol, the reaction conditions are often controlled. Often, both groups may be deprotonated, and the resulting phenoxide is a better nucleophile for the SN2 reaction than the carboxylate.
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of the benzyl bromide.
Displacement: The attack occurs from the backside, leading to the displacement of the bromide leaving group and the formation of the C-O ether bond.
Step 2: Final Product Formation
If the carboxylate was formed, a final acidic workup step would be required to protonate the carboxylate anion, yielding the final product, this compound.
An alternative approach could involve protecting the carboxylic acid group first, then performing the benzylation, followed by deprotection. However, the direct method is often feasible.
The synthesis of the starting material, 2-(trifluoromethyl)benzoic acid derivatives, can be accomplished through various routes. One common industrial method involves the fluorination of 2-(trichloromethyl)benzoyl chloride with hydrogen fluoride, followed by hydrolysis and oxidation of the resulting 2-(trifluoromethyl)benzoyl chloride. guidechem.comgoogle.com The mechanism for the fluorination step involves nucleophilic substitution of chlorides by fluorides, often catalyzed by Lewis acids. The subsequent hydrolysis of the benzoyl chloride to the carboxylic acid is a standard nucleophilic acyl substitution reaction.
Emerging Research Avenues and Future Outlook in 4 Benzyloxy 2 Trifluoromethyl Benzoic Acid Chemistry
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of functionalized benzoic acids is a cornerstone of modern organic chemistry. For 4-(benzyloxy)-2-(trifluoromethyl)benzoic acid, the development of innovative and sustainable synthetic routes is a key area of future research. Traditional methods for the synthesis of benzoic acid derivatives often rely on harsh reagents and generate significant waste. The future of synthesizing this and similar molecules will likely focus on green chemistry principles.
One promising avenue is the adoption of catalytic oxidation processes that utilize environmentally benign oxidants. For instance, the selenium-catalyzed oxidation of the corresponding aldehyde using hydrogen peroxide in water presents a green alternative to traditional methods. mdpi.com Another approach involves the continuous synthesis of substituted benzoic acids using molecular oxygen as the oxidant, which is an inexpensive and readily available green reagent. scispace.com This method not only minimizes waste but also enhances safety and reaction efficiency. scispace.com
Below is a comparative table of potential sustainable synthetic approaches for benzoic acid derivatives, which could be adapted for the synthesis of this compound.
| Methodology | Oxidant | Catalyst | Solvent | Key Advantages |
| Catalytic Oxidation | Hydrogen Peroxide | Selenium-based | Water | Eco-friendly, mild conditions, recyclable catalyst/medium mdpi.com |
| Continuous Flow Oxidation | Molecular Oxygen | Metal-based | Organic Solvent | High oxygen utilization, enhanced safety, high yield scispace.com |
| Biocatalysis | Air/Oxygen | Enzymes | Aqueous Buffer | High selectivity, biodegradable, operates at ambient temperature/pressure |
| Photocatalysis | Air/Oxygen | Semiconductor Photocatalyst | Varies | Utilizes light energy, mild reaction conditions |
Further research in this area could focus on developing highly selective catalysts for the direct oxidation of the corresponding toluene (B28343) derivative, which would be an even more atom-economical approach. The use of biocatalysis, employing engineered enzymes, could also offer a highly specific and environmentally friendly route to this compound.
Exploration of Undiscovered Reactivity Profiles and Catalytic Enhancements
The trifluoromethyl group and the benzyloxy moiety in this compound are expected to impart unique reactivity to the molecule. The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. The benzyloxy group, on the other hand, can be a site for catalytic C-H activation or cleavage, opening up avenues for further functionalization.
Future research could explore the use of this compound as a building block in transition-metal-catalyzed cross-coupling reactions. The carboxylic acid group can be transformed into other functional groups, or it can serve as a directing group for C-H activation at other positions on the aromatic ring. For example, rhodium(III)-catalyzed redox-neutral annulation reactions have been demonstrated with aryl hydroxamates containing a trifluoromethyl group, suggesting that similar transformations could be possible with derivatives of this compound. researchgate.net
Furthermore, the trifluoromethyl group itself can be a handle for novel transformations. Recent studies have shown that aryl trifluoromethyl groups can participate in catalytic benzylation and alkylation reactions, followed by hydrodefluorination. researchgate.net This suggests the potential to use the trifluoromethyl group as a masked methyl group, which can be revealed in a later synthetic step.
The table below summarizes potential areas of reactivity exploration for this compound.
| Reactive Site | Potential Transformation | Catalytic System | Potential Outcome |
| Carboxylic Acid | Decarboxylative Cross-Coupling | Palladium, Nickel, Copper | Formation of new C-C or C-heteroatom bonds |
| Aromatic C-H Bonds | Directed C-H Functionalization | Rhodium, Ruthenium, Iridium | Annulation, arylation, alkylation |
| Benzylic C-H Bonds | C-H Activation/Functionalization | Transition Metals | Introduction of new functional groups at the benzylic position |
| Trifluoromethyl Group | Hydrodefluorination | Lewis Acids | Conversion of CF3 to CH3 or CH2F |
Advanced Material Science Applications
The rigid benzoic acid core, combined with the bulky and hydrophobic trifluoromethyl and benzyloxy groups, makes this compound an interesting candidate for applications in material science. Its structural analogue, 4-hydroxy-2-(trifluoromethyl)benzoic acid, has been used in the synthesis of polyesters and liquid crystals. scispace.com This suggests that this compound could also be a valuable monomer for the creation of novel polymers with tailored properties.
The presence of the trifluoromethyl group is known to enhance thermal stability, chemical resistance, and hydrophobicity in polymers. Therefore, polyesters or polyamides incorporating this compound could exhibit desirable properties for applications in high-performance plastics, coatings, and membranes.
In the realm of liquid crystals, the elongated and rigid structure of this molecule is a key feature. By modifying the benzyloxy group or converting the carboxylic acid to an ester, it may be possible to design new liquid crystalline materials with specific phase behaviors and electro-optical properties.
| Potential Material Application | Key Structural Feature | Anticipated Properties |
| High-Performance Polymers (e.g., Polyesters, Polyamides) | Rigid aromatic core, trifluoromethyl group | High thermal stability, chemical resistance, low dielectric constant |
| Liquid Crystals | Anisotropic molecular shape | Tunable mesophases, potential for use in display technologies |
| Functional Coatings | Benzyloxy and trifluoromethyl groups | Hydrophobicity, oleophobicity, anti-fouling properties |
| Organic Electronics | Aromatic system | Potential as a building block for organic semiconductors or dielectrics |
Future work in this area will involve the synthesis and characterization of polymers and other materials derived from this compound. A systematic investigation of the structure-property relationships will be crucial for unlocking its full potential in advanced materials.
Bridging Synthetic Chemistry with Biological Systems through Rational Design
The incorporation of fluorine, and particularly the trifluoromethyl group, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. The this compound scaffold, therefore, represents a valuable starting point for the rational design of new therapeutic agents.
While there is no specific biological activity reported for this compound itself, related trifluoromethylated benzoic acids have been used in the synthesis of biologically active compounds, including antifungal agents. acs.org The benzyloxy group can also be a key pharmacophoric feature or can be used as a handle for attaching the molecule to other pharmacologically active moieties.
Future research in this direction could involve the synthesis of a library of derivatives of this compound, for example, by converting the carboxylic acid to amides or esters. These compounds could then be screened for a wide range of biological activities, such as anticancer, anti-inflammatory, or antimicrobial properties.
The principles of rational drug design can be applied to guide the synthesis of targeted derivatives. For example, if a particular enzyme has a hydrophobic pocket, the benzyloxy and trifluoromethyl groups could be designed to fit into this pocket, leading to potent and selective inhibition.
| Potential Biological Target Class | Design Rationale | Example Modification |
| Kinases | Mimicking ATP binding, hydrophobic interactions | Amide derivatives with heterocyclic substituents |
| Proteases | Targeting the active site, enhancing stability | Ester or amide prodrugs for improved cell permeability |
| Nuclear Receptors | Interacting with the ligand-binding domain | Modification of the benzyl (B1604629) group to modulate receptor affinity |
| Ion Channels | Blocking the channel pore | Quaternary ammonium (B1175870) derivatives for enhanced charge interaction |
The synergy between synthetic chemistry and computational modeling will be essential in this endeavor. Molecular docking and other computational tools can be used to predict the binding of designed molecules to their biological targets, thus prioritizing the most promising candidates for synthesis and biological evaluation.
Q & A
Basic: What are the standard synthetic routes for 4-(benzyloxy)-2-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via benzylation of a hydroxyl-containing precursor. A common protocol involves coupling 2-(trifluoromethyl)-4-hydroxybenzoic acid with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Alternative routes use N,N’-dicyclohexylcarbodiimide (DCC) for activating carboxylic acid intermediates in dry solvents like DMF . Reaction efficiency depends on:
- Temperature control (higher temperatures risk decomposition of the trifluoromethyl group).
- Solvent polarity (DMF enhances nucleophilicity of the hydroxyl group).
- Protection/deprotection strategies for competing functional groups.
A hypothetical yield table from optimized conditions might show:
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 78 |
| THF | NaH | 60 | 65 |
Advanced: How does the trifluoromethyl group influence electronic properties and reactivity in downstream applications?
Methodological Answer:
The -CF₃ group is strongly electron-withdrawing (-I effect), which:
Increases acidity of the benzoic acid moiety (pKa ~3.6 vs. 4.19 for unsubstituted benzoic acid) .
Modulates binding affinity in medicinal chemistry contexts (e.g., enzyme inhibition via enhanced dipole interactions) .
Impacts regioselectivity in electrophilic substitution reactions (meta-directing effects).
Experimental validation involves:
- DFT calculations to map electron density distribution.
- Comparative kinetic studies using analogs (e.g., -CH₃ vs. -CF₃) to quantify substituent effects .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- HPLC-MS : Quantifies purity (>98% by reverse-phase HPLC) and confirms molecular weight (e.g., [M+H]+ = 325.1) .
- FT-IR : Detects carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported synthetic yields across literature?
Methodological Answer:
Discrepancies often arise from:
- Impurity in starting materials (e.g., incomplete protection of hydroxyl groups).
- Varied workup protocols (e.g., loss during aqueous extraction due to poor solubility).
Troubleshooting steps :
Reproduce conditions with strict anhydrous handling (trace water deactivates DCC) .
Monitor reaction progress via TLC or in situ IR to identify incomplete coupling.
Optimize stoichiometry : Excess benzyl bromide (1.2–1.5 equiv.) improves conversion .
Example data reconciliation:
| Source | Benzyl Bromide (equiv.) | Yield (%) |
|---|---|---|
| A | 1.0 | 60 |
| B | 1.5 | 85 |
Basic: What are the solubility and storage guidelines for this compound?
Methodological Answer:
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in ethanol or dichloromethane. A stock solution (10 mM in DMSO) is typical for biological assays .
- Storage : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the benzyloxy group .
Advanced: What strategies mitigate instability of the benzyloxy group under acidic/basic conditions?
Methodological Answer:
The benzyloxy group is prone to cleavage via:
- Acidic hydrolysis (H⁺ catalyzed).
- Hydrogenolysis (Pd/C, H₂).
Mitigation approaches :
Protecting group tuning : Use acid-labile tert-butyldimethylsilyl (TBS) groups during synthesis .
Low-temperature reactions : Perform benzylation below 0°C to reduce side reactions .
Alternative coupling reagents : Use EDC/HOBt instead of DCC for milder activation .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Medicinal Chemistry : Intermediate for PROTACs (PROteolysis-Targeting Chimeras) targeting HDAC8 .
- Material Science : Building block for fluorinated polymers with enhanced thermal stability .
- Analytical Chemistry : Internal standard for GC/MS analysis of fluorinated aromatics .
Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
